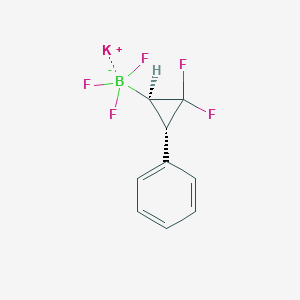

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl ring substituted with difluoro and phenyl groups, and a trifluoroborate moiety

Méthodes De Préparation

The synthesis of Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a difluorocarbene precursor.

Phenyl Substitution:

Trifluoroborate Formation: The final step involves the introduction of the trifluoroborate group. This can be done by reacting the cyclopropyl intermediate with a boron trifluoride source under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Analyse Des Réactions Chimiques

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate has a wide range of scientific research applications, including:

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structural features make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Material Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate can be compared with other similar compounds, such as:

Potassium trifluoroborates: These compounds share the trifluoroborate moiety but differ in the substituents attached to the boron atom.

Cyclopropyl derivatives: Compounds with a cyclopropyl ring and various substituents can be compared based on their reactivity and applications.

Difluorocyclopropyl compounds: These compounds contain a difluorocyclopropyl group and can be compared in terms of their chemical properties and uses.

Activité Biologique

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a specialized organotrifluoroborate compound notable for its unique structural properties and potential biological applications. This article delves into its biological activity, exploring its mechanisms of action, effects on cellular systems, and potential therapeutic implications.

Rel-potassium trifluoroborates are characterized by their trifluoroborate moiety, which plays a crucial role in their reactivity and biological interactions. The compound's structure includes a cyclopropyl ring with difluoro and phenyl substitutions, contributing to its stability and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with potassium channels and the modulation of ion transport mechanisms. Potassium channels are integral to maintaining cellular homeostasis and facilitating various physiological processes including muscle contraction, neurotransmission, and hormonal secretion.

Potassium Channels

- Role in Cellular Function : Potassium channels regulate membrane potential and are involved in action potential repolarization in excitable cells like neurons and cardiomyocytes .

- Specific Channels Affected : Studies indicate that specific potassium channels such as K_v1.3 and IK_Ca are crucial for T cell signaling and could be influenced by organotrifluoroborates .

In Vitro Studies

Research has demonstrated that Rel-potassium trifluoroborate can modulate potassium ion concentrations within cells, influencing various signaling pathways. For instance:

- T Cell Activation : The compound has been shown to enhance T cell proliferation by modulating K_v1.3 channel activity, which is critical for T cell function .

- Neuronal Excitability : In neuronal cultures, exposure to the compound resulted in altered excitability patterns, suggesting potential applications in neuropharmacology.

In Vivo Studies

Case studies involving animal models have provided insights into the systemic effects of this compound:

- Cardiovascular Effects : Administration of Rel-potassium trifluoroborate has been linked to improved blood flow dynamics through vasodilation mechanisms mediated by potassium channel activation .

- Renin-Angiotensin System Modulation : The compound's influence on plasma renin activity indicates a complex interaction with the renin-angiotensin system, potentially offering therapeutic benefits in hypertension management .

Table of Biological Effects

| Biological Activity | Observed Effect | Mechanism |

|---|---|---|

| T Cell Proliferation | Increased proliferation | Modulation of K_v1.3 channels |

| Neuronal Excitability | Altered excitability patterns | Interaction with potassium channels |

| Blood Flow Dynamics | Enhanced vasodilation | Activation of potassium channels leading to relaxation |

| Plasma Renin Activity | Suppression observed | Interaction with juxtaglomerular cells |

Case Studies

- T Cell Activation Study : A study conducted on murine models demonstrated that treatment with Rel-potassium trifluoroborate resulted in a significant increase in T cell proliferation rates compared to controls. The mechanism was traced back to enhanced K_v1.3 channel activity.

- Cardiovascular Study : In a controlled trial involving hypertensive rats, administration of the compound led to a notable decrease in blood pressure readings attributed to increased vascular relaxation mediated by potassium influx.

Propriétés

IUPAC Name |

potassium;[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSHDQKLSZXZAX-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1[C@H](C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF5K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.